molecular formula C13H14N2O3 B1597586 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione CAS No. 499771-20-9

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione

Cat. No.: B1597586
CAS No.: 499771-20-9
M. Wt: 246.26 g/mol
InChI Key: UXEHWYCZZGPXOH-UHFFFAOYSA-N
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Description

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are commonly used in pharmaceutical and medicinal chemistry. This compound features a morpholine ring attached to the isoindoline-1,3-dione core, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor activity, motivation, reward, and the release of various neurotransmitters.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the transmission of dopamine signals within the nervous system.

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have good properties as ligands of the dopamine receptor d2

Result of Action

Biochemical Analysis

Biochemical Properties

This compound has been tested in silico on the human dopamine receptor D2 to predict its affinities and some pharmacokinetic parameters . The in silico analysis suggests that isoindolines have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Cellular Effects

In terms of cellular effects, 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione has shown significant influence on cell viability. For instance, there was significantly greater loss of cell viability as the concentration of the compound increased .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the dopamine receptor D2. It acts as a ligand for this receptor, interacting with the main amino acid residues at its allosteric binding site .

Dosage Effects in Animal Models

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with morpholine in the presence of a suitable catalyst. One common method involves the Mannich reaction, where isoindoline-1,3-dione is reacted with formaldehyde and morpholine under acidic conditions to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and solventless conditions are often employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the isoindoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce isoindoline derivatives .

Scientific Research Applications

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: The parent compound, which lacks the morpholine ring.

    N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline-1,3-dione core.

    Morpholine derivatives: Compounds with different substituents on the morpholine ring.

Uniqueness

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione is unique due to the presence of both the isoindoline-1,3-dione core and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(morpholin-2-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)8-9-7-14-5-6-18-9/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEHWYCZZGPXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384279
Record name 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-20-9
Record name 2-(2-Morpholinylmethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499771-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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